Methyl 6-(isopropylcarbamoyl)nicotinate
Description
Methyl 6-(isopropylcarbamoyl)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at the carboxylic acid position and an isopropylcarbamoyl substituent at the 6-position of the pyridine ring. This structural configuration confers unique physicochemical properties, including solubility, stability, and biological activity.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 6-(propan-2-ylcarbamoyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)13-10(14)9-5-4-8(6-12-9)11(15)16-3/h4-7H,1-3H3,(H,13,14) |
InChI Key |
YCUSCVRLEVSOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Nicotinate Esters
Hydrolysis Kinetics and Metabolic Stability
Nicotinate esters are prone to hydrolysis by esterases, including human serum albumin (HSA), which significantly impacts their pharmacokinetic profiles. The hydrolysis rates of structurally related compounds are summarized below:
Analysis :
- The isopropylcarbamoyl group in Methyl 6-(isopropylcarbamoyl)nicotinate likely confers intermediate steric hindrance compared to tert-butyl or methyl groups.
- The carbamoyl moiety may also engage in hydrogen bonding, possibly stabilizing interactions with HSA or plasma proteins, similar to 1-carbamoylethyl nicotinate .
Influence of Formulation on Topical Activity
Nicotinate esters are used as vasodilators in topical formulations, with erythema induction serving as a proxy for skin penetration efficiency. Key findings from comparative studies include:
| Formulation Vehicle | Erythema Intensity (Relative to Base) | Persistence of Effect | Reference |
|---|---|---|---|
| Hydrophilic Ointment | High | Short-lived | |
| Lipophilic Cream | Moderate | Prolonged | |
| Oleaginous Base | Low | Minimal |
Analysis :
Analysis :
- The chlorine atom in Methyl 6-chloronicotinate enhances electrophilicity, making it suitable for nucleophilic substitution in pesticide synthesis .
Key Research Findings and Implications
Metabolic Stability : The isopropylcarbamoyl group may reduce esterase-mediated hydrolysis compared to smaller esters, extending half-life in vivo .
Formulation Compatibility : Lipophilic vehicles are optimal for balancing penetration and persistence in topical applications .
Structural Versatility : The carbamoyl group offers a synthetic handle for further functionalization, distinguishing it from halogenated analogs like Methyl 6-chloronicotinate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
